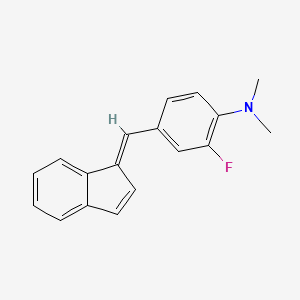
2-Fluoro-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of a fluorine atom at the second position, an indene group at the fourth position, and two methyl groups attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline typically involves a multi-step process. One common method includes the reaction of 2-fluoroaniline with 1H-indene-1-carbaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize efficiency and minimize waste. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where the fluorine atom or other substituents are replaced by different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: This compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The fluorine atom and the indene group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoroaniline: Lacks the indene group and has different chemical properties.
4-(1H-Inden-1-ylidenemethyl)-N,N-dimethylaniline: Lacks the fluorine atom, resulting in different reactivity and applications.
N,N-Dimethylaniline: A simpler structure without the fluorine and indene groups.
Uniqueness
2-Fluoro-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline is unique due to the presence of both the fluorine atom and the indene group. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Eigenschaften
CAS-Nummer |
28220-39-5 |
|---|---|
Molekularformel |
C18H16FN |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
2-fluoro-4-[(E)-inden-1-ylidenemethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H16FN/c1-20(2)18-10-7-13(12-17(18)19)11-15-9-8-14-5-3-4-6-16(14)15/h3-12H,1-2H3/b15-11+ |
InChI-Schlüssel |
YACXNWMNSRGMFV-RVDMUPIBSA-N |
Isomerische SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)F |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















